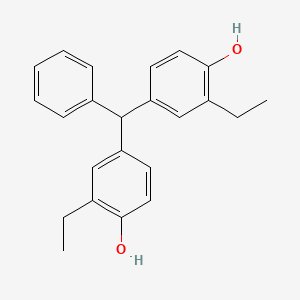
4,4'-(Phenylmethylene)bis(2-ethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Phenylmethylene)bis(2-ethylphenol) is a chemical compound with the molecular formula C23H24O2. It is known for its unique structure, which includes two phenol groups connected by a phenylmethylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(2-ethylphenol) typically involves the reaction of 2-ethylphenol with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzaldehyde reacts with the hydroxyl group of 2-ethylphenol, forming the phenylmethylene bridge.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Phenylmethylene)bis(2-ethylphenol) is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Phenylmethylene)bis(2-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonic acid derivatives
Applications De Recherche Scientifique
4,4’-(Phenylmethylene)bis(2-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 4,4’-(Phenylmethylene)bis(2-ethylphenol) involves its interaction with various molecular targets, including enzymes and receptors. The phenol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenylmethylene bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure but with methyl groups instead of ethyl groups.
Bisphenol A (BPA): Contains two phenol groups connected by a methylene bridge, but with different substituents.
Bisphenol F (BPF): Similar to BPA but with a different bridging group.
Uniqueness
4,4’-(Phenylmethylene)bis(2-ethylphenol) is unique due to its ethyl substituents, which can influence its chemical reactivity and physical properties. The presence of the phenylmethylene bridge also contributes to its distinct behavior in various chemical reactions and applications.
Propriétés
Numéro CAS |
669065-94-5 |
|---|---|
Formule moléculaire |
C23H24O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-ethyl-4-[(3-ethyl-4-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C23H24O2/c1-3-16-14-19(10-12-21(16)24)23(18-8-6-5-7-9-18)20-11-13-22(25)17(4-2)15-20/h5-15,23-25H,3-4H2,1-2H3 |
Clé InChI |
NVNCPICEDCOFCW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
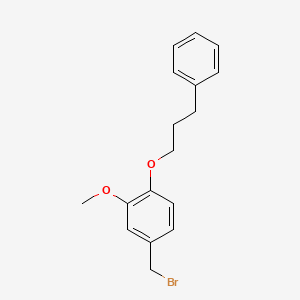
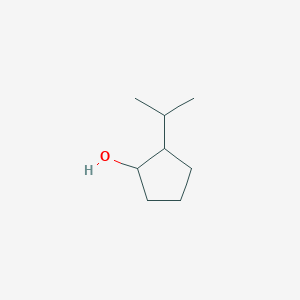
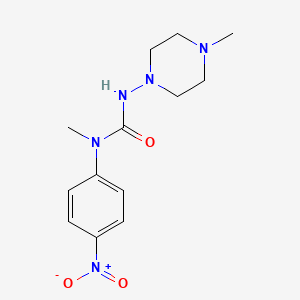
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)

![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)

![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
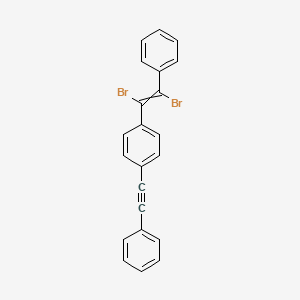
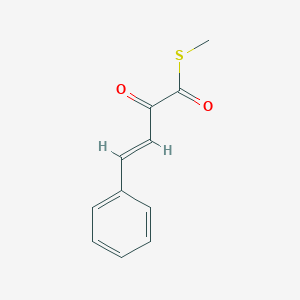
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

